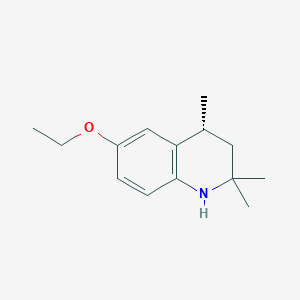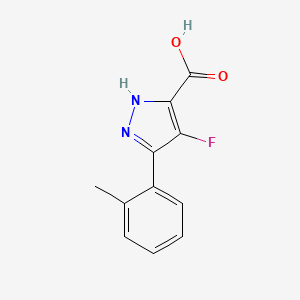
(R)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with a unique structure that includes an ethoxy group, three methyl groups, and a tetrahydroquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethoxy-substituted aniline derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often require elevated temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride to convert the compound into more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinoline compounds, and substituted quinoline analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for further pharmacological studies.
Medicine: In medicine, ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mecanismo De Acción
The mechanism of action of ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivative used.
Comparación Con Compuestos Similares
6-Ethoxyquinoline: Lacks the tetrahydro structure and additional methyl groups.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethoxy group.
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, combined with the tetrahydroquinoline core and multiple methyl groups, provides a versatile scaffold for various applications.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
(4R)-6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3/t10-/m1/s1 |
Clave InChI |
YLDDCEXDGNXCIO-SNVBAGLBSA-N |
SMILES isomérico |
CCOC1=CC2=C(C=C1)NC(C[C@H]2C)(C)C |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC(CC2C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)


![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)



![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)


